Onternabez is derived from the class of cannabinoids, specifically targeting the cannabinoid receptor type 2 (CB2). It has been identified as having multiple pharmacological properties, including analgesic, anti-inflammatory, and immunomodulatory effects. The compound has garnered attention for its potential in treating conditions such as acute respiratory distress syndrome, sepsis, and proliferative vitreoretinopathy, among others .
The synthesis of Onternabez involves complex organic chemistry techniques that typically include:
While specific detailed procedures for Onternabez's synthesis were not explicitly available in the searched literature, general methodologies for synthesizing cannabinoid derivatives can provide insights into the likely approaches used in its development .
Onternabez has a molecular formula of and a unique InChIKey of CFMRIVODIXTERW-BHIFYINESA-N. The compound's structure features a multi-ring system characteristic of cannabinoids, which contributes to its interaction with CB2 receptors.
Onternabez participates in several chemical reactions relevant to its therapeutic effects:
Onternabez's mechanism of action primarily involves:
Onternabez shows promise across several therapeutic areas:
Onternabez (chemical name: [(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol), also known as HU-308, was first synthesized in the laboratory of Professor Raphael Mechoulam at the Hebrew University of Jerusalem in the late 1990s. The "HU" prefix denotes its institutional origin [1] [7]. Initial characterization studies demonstrated its unique binding affinity for cannabinoid receptors, with Mechoulam and colleagues publishing foundational structure-activity relationship data in 1999 [1]. This work established Onternabez as a peripheral cannabinoid receptor agonist with negligible central nervous system activity due to its CB2 selectivity [1] [8].
The compound’s development trajectory reflects strategic optimization of phytocannabinoid derivatives. As a synthetic analog of cannabidiol (CBD), Onternabez incorporates a dimethylheptyl (DMH) side chain and pinene-derived bicyclic core—structural modifications designed to enhance receptor specificity and metabolic stability [1] [9]. Its molecular formula (C₂₇H₄₂O₃) and stereochemistry were confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallography, with the (1S,2S,5S) enantiomer identified as the pharmacologically active form [1] [7].
Table 1: Key Chemical Properties of Onternabez
| Property | Value | 
|---|---|
| IUPAC Name | [(1S,2S,5S)-2-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-4-yl]methanol | 
| Molecular Formula | C₂₇H₄₂O₃ | 
| Molecular Weight | 414.63 g/mol | 
| CAS Registry Number | 256934-39-1 | 
| Selectivity (CB2:CB1) | >5,000:1 | 
| InChIKey | CFMRIVODIXTERW-BDTNDASRSA-N | 
Onternabez has emerged as a cornerstone tool compound in cannabinoid pharmacology due to its exceptional selectivity for CB2 receptors (>5,000-fold selectivity over CB1 receptors) [1] [8]. This specificity enables researchers to dissect CB2-mediated physiological effects without confounding psychoactivity associated with CB1 activation. Mechanistically, Onternabez functions as a potent full agonist at CB2 receptors, inhibiting adenylyl cyclase activity and reducing intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor binding [3] [6]. This triggers downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinases (PI3Ks), modulating immune cell function and inflammatory mediator release [6] [8].
The compound’s academic impact is evidenced by its extensive use in elucidating CB2 receptor biology:
Table 2: Selectivity Profile of Cannabinoid Receptor Agonists
| Compound | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Selectivity Ratio (CB2:CB1) | 
|---|---|---|---|
| Onternabez (HU-308) | >10,000 | 0.6–2.3 | >5,000 | 
| WIN55,212-2 | 62.3 | 3.3 | 19 | 
| CP55,940 | 0.58 | 0.69 | 1.2 | 
| 2-AG | 472 | 1400 | 0.3 | 
Recent innovations have expanded Onternabez’s research applications. Tetra Bio-Pharma’s ARDS-003 program developed an oral formulation optimized for bioavailability, supported by pharmacokinetic studies funded by Canada’s National Research Council [4]. Artificial intelligence platforms (e.g., PREPAiRE) have identified synergistic interactions between Onternabez and antiviral agents like favipiravir, suggesting combinatorial strategies for inflammatory pathologies [2]. Patent analyses reveal accelerating intellectual property activity, with claims covering crystalline forms, nanoparticle delivery systems, and combination therapies targeting cytokine storms [4] [7]. These advancements position Onternabez as both a pharmacological probe and a lead compound for inflammatory disease therapeutics.
Table 3: Recent Research Innovations Involving Onternabez
| Innovation Domain | Key Advancement | Research Entity | 
|---|---|---|
| Formulation Science | Non-GLP PK studies of optimized oral delivery | Tetra Bio-Pharma/NRC | 
| Computational Pharmacology | AI-predicted synergy with favipiravir against ARDS | PREPAiRE Platform | 
| Structural Chemistry | Polymorph patents (crystalline forms) | Patent WO2021255632 | 
| Molecular Imaging | Radiolabeled analogs for CB2 receptor mapping | University of Bonn | 
Note: PK = Pharmacokinetic; ARDS = Acute Respiratory Distress Syndrome
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7